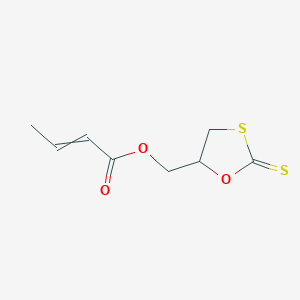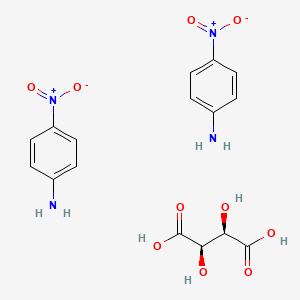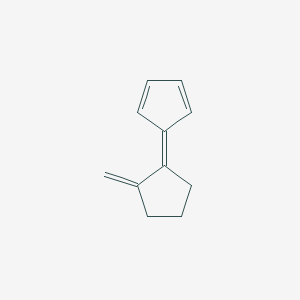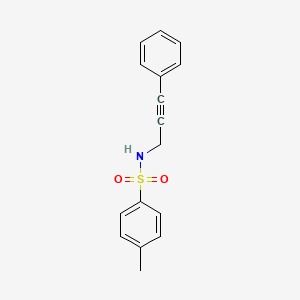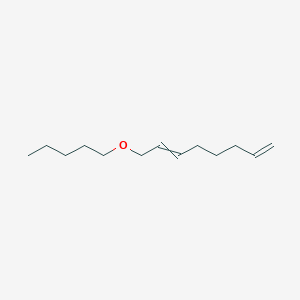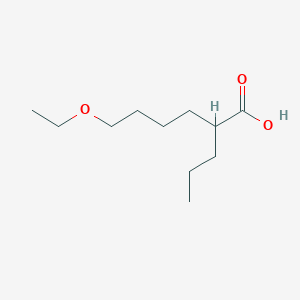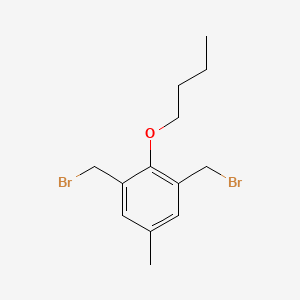
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, a butoxy group is attached to the 2 position, and a methyl group is attached to the 5 position. This compound is known for its reactivity due to the presence of bromine atoms, making it useful in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-butoxy-5-methylbenzene. The typical synthetic route includes:
Bromination: The starting material, 2-butoxy-5-methylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 1 and 3 positions of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include hydrocarbons.
科学的研究の応用
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-bis(bromomethyl)-2-butoxy-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The butoxy and methyl groups influence the compound’s reactivity and stability. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the butoxy and methyl groups, making it less reactive in certain applications.
1,3-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and applications.
1,3-Bis(bromomethyl)-5-methylbenzene: Similar structure but without the butoxy group, affecting its solubility and reactivity.
Uniqueness
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene is unique due to the presence of both butoxy and methyl groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
特性
CAS番号 |
375843-22-4 |
|---|---|
分子式 |
C13H18Br2O |
分子量 |
350.09 g/mol |
IUPAC名 |
1,3-bis(bromomethyl)-2-butoxy-5-methylbenzene |
InChI |
InChI=1S/C13H18Br2O/c1-3-4-5-16-13-11(8-14)6-10(2)7-12(13)9-15/h6-7H,3-5,8-9H2,1-2H3 |
InChIキー |
REWBYRDBSMWGJM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1CBr)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


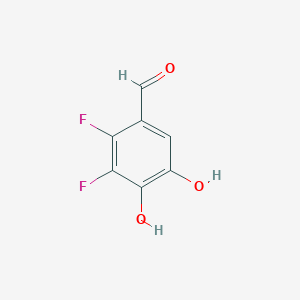
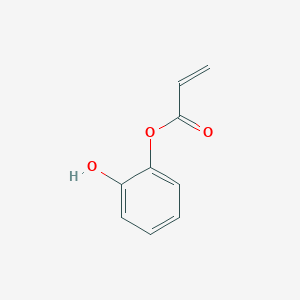
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
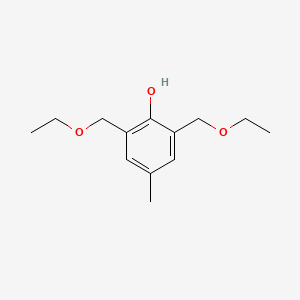
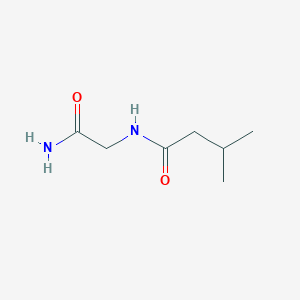
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
